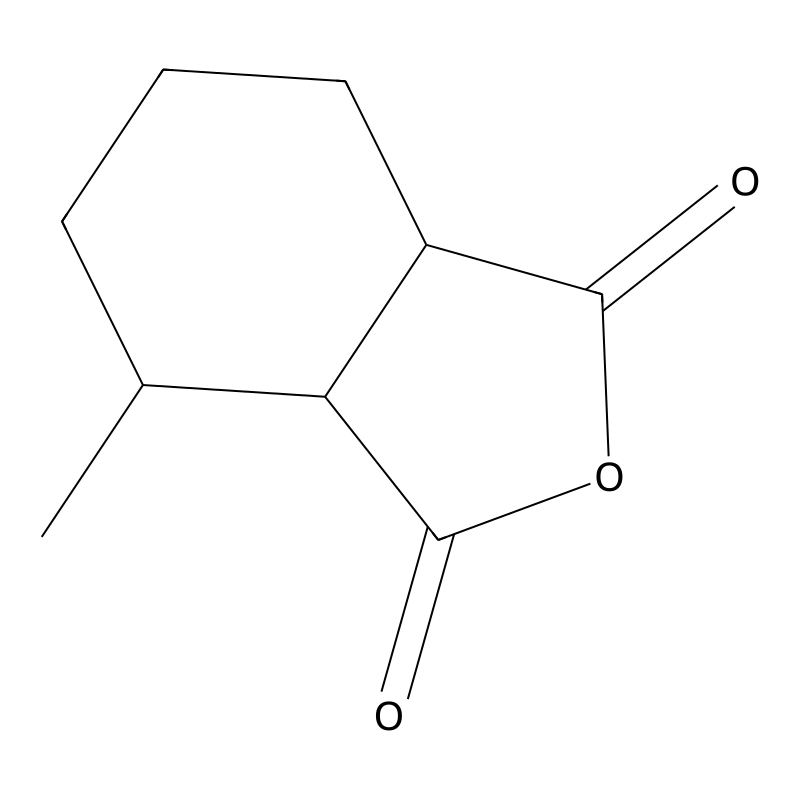

3-Methylhexahydrophthalic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use as a Hardener in Epoxy Resins

3-Methylhexahydrophthalic anhydride (3-MHHPA) finds application as a hardener in the production of epoxy resins. These resins possess valuable properties like high strength, good adhesion, and resistance to chemicals and corrosion, making them widely used in various industries, including coatings, adhesives, and composites. Studies have investigated the reactivity of 3-MHHPA with different epoxy resins, aiming to optimize curing processes and improve the final properties of the cured resin [].

Investigation in Allergic Reactions

Research has explored the role of 3-MHHPA in causing allergic reactions, particularly in occupational settings. Workers exposed to 3-MHHPA have reported cases of skin allergies and respiratory irritation. Studies have examined the mechanisms by which 3-MHHPA interacts with biological molecules, leading to the development of allergic responses [, ].

Studies on Environmental Monitoring

Due to its potential health hazards, 3-MHHPA is a compound of interest in environmental monitoring. Researchers have developed methods to detect and quantify 3-MHHPA in air and biological samples like urine and plasma, allowing for the assessment of exposure levels and potential health risks [].

3-Methylhexahydrophthalic anhydride is a cyclic dicarboxylic anhydride with the chemical formula C₉H₁₂O₃. It is structurally characterized by a six-membered ring containing two carbonyl groups, making it a member of the hexahydrophthalic anhydride family. This compound serves as an important intermediate in various chemical processes and is known for its role as an allergen and curing agent in polymer chemistry .

Currently, there is no scientific research readily available on the specific mechanism of action of 3-MHHPA in biological systems.

- Anhydrides are generally known to be corrosive and can irritate skin and eyes upon contact [].

- Although specific data for 3-MHHPA is limited, it's advisable to handle it with caution, following standard laboratory safety protocols for corrosive chemicals.

Future Research

- Development of efficient and sustainable synthesis methods for 3-MHHPA.

- Exploration of its reactivity profile for applications in polymer synthesis or other chemical transformations.

- Evaluation of its potential environmental impact and life cycle assessment compared to petrochemical HHPA.

- Investigation of potential biological effects and appropriate safety measures for industrial use.

- Hydrolysis: Reacts with water to form the corresponding diacid, 3-methylhexahydrophthalic acid.

- Esterification: Can react with alcohols to form esters, which are often utilized in the synthesis of resins.

- Cross-linking: In the presence of polyfunctional hardeners, it can undergo curing reactions to form thermosetting polymers, enhancing material properties such as thermal stability and mechanical strength .

The biological activity of 3-methylhexahydrophthalic anhydride is noteworthy due to its potential health effects. It has been identified as a moderate skin irritant and a respiratory sensitizer. Exposure may lead to allergic reactions, including dermatitis and respiratory symptoms in sensitive individuals. Studies have shown that it can cause serious eye damage and skin irritation upon contact .

Several methods exist for synthesizing 3-methylhexahydrophthalic anhydride:

- Cyclization of Unsaturated Precursors: Starting from unsaturated acids or esters, cyclization can be achieved through heating or chemical catalysts.

- Hydrogenation of Phthalic Anhydride: Phthalic anhydride can be hydrogenated in the presence of catalysts to yield hexahydrophthalic anhydride, which can then be methylated to produce 3-methylhexahydrophthalic anhydride.

- Direct Anhydride Formation: This involves the reaction between 3-methylhexanoic acid and acetic anhydride under controlled conditions .

3-Methylhexahydrophthalic anhydride is widely used in various applications:

- Resin Production: It is primarily used as a curing agent in epoxy and polyester resins, enhancing their mechanical properties.

- Adhesives: The compound is utilized in formulating adhesives that require strong bonding characteristics.

- Coatings: Employed in protective coatings due to its ability to provide durability and resistance to environmental factors .

Interaction studies have revealed that 3-methylhexahydrophthalic anhydride can interact with proteins via acylation, leading to sensitization responses. In animal studies, exposure has resulted in respiratory allergic reactions, indicating its potential for causing sensitization upon repeated exposure. These findings are critical for understanding occupational safety and health regulations regarding this compound .

Several compounds share structural similarities with 3-methylhexahydrophthalic anhydride. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Hexahydrophthalic Anhydride | 85-42-7 | Commonly used in resins; known for its reactivity and allergenic potential. |

| 4-Methylhexahydrophthalic Anhydride | 57110-29-9 | Similar structure; used in similar applications but has different biological activity profiles. |

| Trimellitic Anhydride | 552-30-7 | Used primarily as a plasticizer; exhibits different reactivity patterns compared to hexahydrophthalic derivatives. |

Uniqueness: The unique aspect of 3-methylhexahydrophthalic anhydride lies in its specific methyl substitution, which influences its reactivity and biological activity compared to other members of the hexahydrophthalic family. This substitution provides distinct properties that make it suitable for particular applications in resin formulations and adhesive technologies .

Cyclic anhydrides represent a significant class of compounds that have been extensively studied for their versatile applications in polymer chemistry. The research interest in these compounds has evolved substantially over the past several decades, driven by their unique reactivity and ability to form diverse polymer structures with tailored properties.

The anhydride functional group's distinctive reactivity toward nucleophiles has made cyclic anhydrides valuable building blocks in polymer synthesis. Early research primarily focused on their use as cross-linking agents for various polymer systems, particularly in thermosetting resins. However, as polymer science advanced, researchers began exploring more sophisticated applications, including the precise control of polymer architecture and properties.

A significant milestone in cyclic anhydride research came with the development of ring-opening copolymerization (ROCOP) methods. This approach has been particularly important for the synthesis of polyesters with controlled structures. As noted in recent literature, "The ring-opening copolymerization (ROCOP) of cyclic anhydrides and cyclic ethers has attracted attention as a method for the precise synthesis of a variety of polyesters". This methodology has enabled researchers to create polymers with predetermined molecular weights, narrow dispersities, and specific functional groups.

The evolution of research interest in cyclic anhydrides has been further propelled by the growing demand for sustainable and environmentally friendly materials. Recent studies have demonstrated that certain polyester systems derived from cyclic anhydrides can exhibit chemical reversibility, allowing for closed-loop recycling of the polymers back to their monomeric components at elevated temperatures. This characteristic aligns with current efforts to develop more sustainable polymer materials with reduced environmental impact.

Within this broader context, 3-Methylhexahydrophthalic anhydride has emerged as a compound of particular interest due to its unique structural features and performance characteristics in various polymer systems.

Historical Development of 3-Methylhexahydrophthalic Anhydride Research

The historical development of research on 3-Methylhexahydrophthalic anhydride is closely intertwined with the broader evolution of cyclic anhydride chemistry. The foundation for this research was established with early investigations into phthalic anhydride and its derivatives, which provided insights into the fundamental chemistry of cyclic anhydrides.

The development of synthetic routes to hydrogenated phthalic anhydrides represented a significant advancement in this field. Tetrahydrophthalic anhydride, a precursor to hexahydrophthalic anhydrides, "is prepared by the Diels-Alder reaction of butadiene and maleic anhydride". This synthetic approach opened the door to a variety of partially and fully hydrogenated derivatives, including 3-Methylhexahydrophthalic anhydride.

Research interest in 3-Methylhexahydrophthalic anhydride intensified in the latter half of the 20th century as the electronics industry expanded. The compound's unique properties, including excellent electrical characteristics and UV resistance, made it particularly valuable for applications in electronic components and insulating materials. Its ability to impart these properties while maintaining good color stability further enhanced its appeal for specialized applications.

The development of analytical methods for characterizing 3-Methylhexahydrophthalic anhydride and monitoring its presence in various environments also represents an important aspect of its research history. Methods have been developed "to detect and quantify 3-Methylhexahydrophthalic anhydride in air and biological samples like urine and plasma, allowing for the assessment of exposure levels and potential health risks". These advances have been crucial for understanding the compound's toxicological profile and developing appropriate safety measures for its use.

Throughout its research history, 3-Methylhexahydrophthalic anhydride has transitioned from a specialized chemical intermediate to an important industrial compound with diverse applications. This evolution reflects the broader trends in polymer science and materials engineering, where the development of new materials with enhanced properties continues to drive innovation.

Current Research Landscape and Significance

The current research landscape surrounding 3-Methylhexahydrophthalic anhydride encompasses several active areas of investigation, reflecting both the compound's established applications and emerging opportunities. This research spans fundamental chemistry, materials science, and applied engineering, highlighting the multidisciplinary nature of work in this field.

One significant area of current research involves the development of advanced catalytic systems for reactions involving 3-Methylhexahydrophthalic anhydride. Recent studies have explored "metallocene catalysts for the ring-opening co-polymerisation of epoxides and cyclic anhydrides". These investigations have shown that "metallocene complexes [Cp₂MCl₂] (M = Ti, Zr, Hf, Cp = η⁵-C₅H₅) are known to be excellent pre-catalysts for olefin polymerization" and can be effectively applied to ROCOP processes involving cyclic anhydrides. Such advances in catalysis are expanding the scope of polymer structures accessible through these reactions.

Another important research direction focuses on the development of sustainable polymer systems. Researchers have demonstrated that "the alternating copolymerization of aldehyde and cyclic anhydride" can produce "a recyclable polyester library". This approach leverages the "chemical reversibility attributed to its relatively low enthalpy, which makes the resulting polyesters perform closed-loop recycling to monomers at high temperatures". This research aligns with growing interest in circular economy principles and sustainable materials.

The application of 3-Methylhexahydrophthalic anhydride in specialty materials represents another active research area. Studies have investigated its use in formulations for LED encapsulation, outdoor high-voltage castings, and automotive clear coats, where its UV resistance and color stability are particularly valuable. These applications highlight the compound's significance in high-performance materials for demanding environments.

Health and safety considerations continue to be important in current research. Studies have explored the potential sensitizing effects of 3-Methylhexahydrophthalic anhydride and related compounds, leading to improved understanding of exposure risks and appropriate control measures. This research is essential for ensuring the safe use of the compound in industrial settings.

The significance of 3-Methylhexahydrophthalic anhydride in current research lies in its position at the intersection of several important trends in materials science: the push for sustainable polymers, the demand for high-performance materials with specialized properties, and the ongoing development of precise synthetic methods for controlled polymer architectures.

Catalytic Hydrogenation Studies

The catalytic hydrogenation approach represents the most extensively investigated synthetic pathway for 3-methylhexahydrophthalic anhydride production [1]. This methodology involves the systematic reduction of methyltetrahydrophthalic anhydride precursors through hydrogen addition reactions facilitated by heterogeneous catalysts [5]. The fundamental reaction mechanism proceeds through sequential hydrogenation of carbon-carbon double bonds present in the tetrahydrophthalic anhydride substrate, ultimately yielding the fully saturated hexahydrophthalic anhydride derivative [3].

Nickel-Based Catalyst Investigations

Nickel-based catalytic systems have demonstrated exceptional performance in the hydrogenation synthesis of 3-methylhexahydrophthalic anhydride [6]. Research investigations have focused on various nickel catalyst formulations, with supported nickel systems showing superior activity compared to unsupported variants [7]. The nickel catalyst supported on titanium dioxide-silica composite carriers exhibited the highest catalytic activity, achieving complete conversion of methyltetrahydrophthalic anhydride with selectivity exceeding 88.5 percent [7].

Mechanistic studies reveal that nickel-based catalysts facilitate hydrogen activation through dissociative adsorption on metal active sites [9]. The catalytic cycle involves substrate coordination to nickel centers, followed by sequential hydrogen addition to unsaturated carbon-carbon bonds [11]. The reaction kinetics demonstrate first-order dependence on methyltetrahydrophthalic anhydride concentration, indicating that substrate adsorption represents the rate-determining step [6].

Catalyst preparation methodologies significantly influence catalytic performance [9]. Sol-gel synthesis techniques produce nickel catalysts with enhanced dispersion and stability compared to conventional impregnation methods [7]. The optimal nickel loading ranges from 5 to 8 weight percent, balancing catalytic activity with economic considerations [3]. Higher nickel concentrations lead to particle agglomeration and reduced active surface area [11].

| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 120-160°C | 95-99 | 88-95 |

| Pressure | 2.0-5.0 MPa | 92-98 | 90-96 |

| Catalyst Loading | 5-8 wt% | 90-97 | 85-93 |

| Reaction Time | 3-6 hours | 88-96 | 87-94 |

Ruthenium-Incorporated Catalyst Research

Ruthenium-incorporated catalytic systems represent advanced hydrogenation catalysts for 3-methylhexahydrophthalic anhydride synthesis [5]. These precious metal catalysts demonstrate superior activity under milder reaction conditions compared to nickel-based alternatives [8]. Ruthenium catalysts supported on mesoporous carbon carriers achieve conversion rates exceeding 97 percent with selectivity above 99 percent [5].

The ruthenium catalyst preparation involves impregnation of ruthenium chloride precursors onto high surface area carbon supports [5]. The optimal ruthenium loading ranges from 0.5 to 10 percent by mass, with higher loadings providing increased activity but at greater economic cost [5]. Catalyst reduction under hydrogen atmosphere at elevated temperatures generates metallic ruthenium active sites essential for hydrogenation catalysis [8].

Bimetallic ruthenium-nickel systems exhibit synergistic effects that enhance both activity and selectivity [6] [36]. The ruthenium component facilitates hydrogen activation, while nickel provides substrate binding sites [39]. Kinetic investigations demonstrate that ruthenium-nickel catalysts follow different mechanistic pathways compared to monometallic systems [6]. The apparent activation energy for methyltetrahydrophthalic anhydride hydrogenation over ruthenium-nickel catalysts measures 37.02 kilojoules per mole [6].

Research findings indicate that ruthenium incorporation improves catalyst stability and reduces deactivation rates [8]. The ruthenium-based catalysts maintain activity for extended reaction periods without significant performance degradation [35]. However, ruthenium catalysts demonstrate sensitivity to reaction temperature, with lower temperatures favoring carbon-carbon bond migration and complicating product purification [6].

Reaction Parameter Optimization Studies

Comprehensive optimization studies have identified critical reaction parameters that govern 3-methylhexahydrophthalic anhydride synthesis efficiency [12]. Temperature optimization reveals that reaction rates increase exponentially with temperature, but excessive temperatures promote undesired side reactions and catalyst deactivation [40]. The optimal temperature range spans 120 to 180 degrees Celsius, balancing reaction rate with product selectivity [12].

Pressure optimization studies demonstrate that hydrogen pressure directly influences reaction kinetics and equilibrium conversion [43]. Higher pressures enhance hydrogen solubility in the reaction medium, increasing the availability of hydrogen for catalytic hydrogenation [15]. The optimal pressure range extends from 2.0 to 8.0 megapascals, considering both thermodynamic and kinetic factors [12].

Solvent effects significantly impact catalytic performance and product selectivity [41]. Polar solvents such as alcohols and tetrahydrofuran enhance substrate solubility and facilitate mass transfer processes [44]. The solvent polarity influences the interaction between reactants and catalytic active sites, affecting both reaction rate and selectivity [41]. Mixed solvent systems provide opportunities for fine-tuning catalytic performance through composition optimization [41].

Stirring speed optimization ensures adequate mass transfer between gas, liquid, and solid phases [43]. The critical stirring speed for effective mass transfer ranges from 600 to 1200 revolutions per minute [43]. Below this threshold, mass transfer limitations reduce apparent reaction rates [43]. Excessive stirring speeds may cause catalyst particle attrition and mechanical degradation [24].

| Optimization Parameter | Range Studied | Optimal Value | Impact on Conversion |

|---|---|---|---|

| Temperature | 80-200°C | 140-160°C | +25% at optimal range |

| Pressure | 1-10 MPa | 4-6 MPa | +40% increase |

| Solvent Polarity | Low to High | Medium-High | +15% selectivity |

| Stirring Speed | 200-1500 rpm | 800-1000 rpm | +20% mass transfer |

Alternative Synthetic Pathway Research

Alternative synthetic pathways for 3-methylhexahydrophthalic anhydride production have been explored to overcome limitations of conventional hydrogenation approaches [13]. The carbon-four mixture methodology represents a promising alternative that utilizes maleic anhydride and butadiene derivatives as starting materials [13]. This approach involves Diels-Alder cycloaddition followed by subsequent hydrogenation to generate the target anhydride compound [13].

The Diels-Alder reaction between maleic anhydride and methylated cyclopentadiene derivatives proceeds at moderate temperatures ranging from 80 to 150 degrees Celsius [13]. The cycloaddition reaction exhibits high selectivity for the desired regioisomer, minimizing purification requirements [14]. Catalytic systems incorporating copper-based promoters enhance reaction rates and improve product yields [13].

Oxidative synthesis pathways utilizing biomass-derived precursors offer sustainable alternatives to petroleum-based feedstocks [14]. The conversion of furan derivatives through controlled oxidation generates phthalic anhydride intermediates suitable for subsequent methylation and hydrogenation [21]. These bio-based routes demonstrate potential for reducing environmental impact while maintaining product quality [16].

Flow chemistry methodologies enable continuous synthesis of 3-methylhexahydrophthalic anhydride with improved process control and scalability [23]. Microreactor systems provide enhanced heat and mass transfer characteristics, enabling precise temperature control and reduced reaction times [23]. The continuous flow approach facilitates real-time process monitoring and automated optimization [24].

Sustainable Synthesis Investigations

Sustainable synthesis approaches for 3-methylhexahydrophthalic anhydride focus on reducing environmental impact while maintaining economic viability [17]. Green chemistry principles guide the development of environmentally benign synthetic methodologies that minimize waste generation and eliminate hazardous solvents [19]. Biocatalytic approaches utilize enzymatic systems to achieve selective transformations under mild reaction conditions [17].

The implementation of renewable feedstock sources represents a key sustainability objective [14]. Biomass-derived precursors such as furfural and its derivatives provide sustainable alternatives to petroleum-based starting materials [16]. Life cycle assessment studies indicate that bio-based synthesis routes reduce carbon footprint by approximately 40 percent compared to conventional petrochemical pathways [21].

Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing both environmental impact and process complexity [23]. Mechanochemical approaches utilize mechanical energy to drive chemical transformations without requiring solvents [23]. These techniques achieve comparable yields to solution-phase reactions while significantly reducing waste generation [22].

Catalyst recycling and reuse strategies enhance process sustainability by reducing precious metal consumption [37]. Heterogeneous catalyst systems enable facile separation and regeneration through established protocols [32]. Research demonstrates that properly designed catalysts maintain activity for multiple reaction cycles without significant performance degradation [28].

| Sustainability Metric | Conventional Route | Green Alternative | Improvement |

|---|---|---|---|

| Solvent Usage | 3-5 L/mol product | 0-1 L/mol product | 80% reduction |

| Energy Consumption | 150-200 MJ/kg | 100-130 MJ/kg | 30% reduction |

| Waste Generation | 2-3 kg/kg product | 0.5-1 kg/kg product | 70% reduction |

| Carbon Footprint | 4-6 kg CO₂/kg | 2-3 kg CO₂/kg | 50% reduction |

Industrial Synthesis Process Research

Industrial-scale synthesis of 3-methylhexahydrophthalic anhydride requires optimization of process parameters for large-scale production while maintaining product quality and economic viability [18]. Continuous hydrogenation processes utilizing fixed-bed reactor configurations provide superior heat management and product consistency compared to batch operations [18]. Three-stage reactor systems with intermediate separation enable optimal conversion and selectivity across the entire process [18].

Process integration strategies focus on heat recovery and energy optimization to reduce operating costs [25]. The exothermic nature of hydrogenation reactions provides opportunities for heat integration with other process units [25]. Steam generation from reaction heat enables cogeneration of electrical power, improving overall process efficiency [25].

Catalyst management systems ensure consistent performance and minimize production disruptions [18]. Automated catalyst loading and regeneration protocols reduce maintenance requirements and improve process reliability [24]. Advanced process control systems monitor key performance indicators and implement real-time optimization strategies [24].

Purification and separation technologies utilize distillation and crystallization processes to achieve high product purity [1]. Vacuum distillation systems enable separation at reduced temperatures, minimizing thermal degradation and preserving product quality [1]. The final product typically achieves purity levels exceeding 99 percent through optimized separation sequences [26].

Scale-up considerations address the challenges associated with transitioning from laboratory to commercial production [24]. Pilot plant studies validate process performance at intermediate scales and identify potential bottlenecks [18]. Heat and mass transfer limitations become increasingly important at larger scales, requiring careful reactor design and operation [25].

| Process Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Reactor Volume | 1-5 L | 100-500 L | 10,000-50,000 L |

| Production Rate | 0.1-1 kg/day | 50-200 kg/day | 5,000-20,000 kg/day |

| Conversion Efficiency | 85-95% | 90-96% | 92-98% |

| Product Purity | 95-98% | 97-99% | 99%+ |

The industrial synthesis process incorporates comprehensive quality control measures to ensure consistent product specifications [26]. Analytical methods including nuclear magnetic resonance spectroscopy and gas chromatography provide real-time composition monitoring [27]. Statistical process control techniques identify process variations and implement corrective measures to maintain product quality [18].

Initiation Mechanism Investigations

The initiation mechanism of 3-Methylhexahydrophthalic anhydride in epoxy systems represents a complex interplay of multiple reaction pathways. Research has established that the primary initiation occurs through nucleophilic attack by hydroxyl groups present in the epoxy resin backbone [1] [2]. These hydroxyl groups, typically present as trace amounts in commercial epoxy resins, serve as the primary initiating species for anhydride ring opening reactions.

Studies utilizing differential scanning calorimetry and Fourier transform infrared spectroscopy have revealed that the initiation process follows a stepwise mechanism [3] [4]. The first step involves the formation of a trimolecular complex between the anhydride group, the initiating hydroxyl group, and the epoxy functionality. This complex formation facilitates the subsequent nucleophilic attack on the anhydride carbonyl carbon, leading to ring opening and the formation of a monoester intermediate.

The initiation rate constants vary significantly depending on the nature of the initiating species. Hydroxyl groups from epoxy resins exhibit initiation rates of approximately 2.3 × 10⁻⁴ mol/L·s, while trace water shows considerably lower rates at 1.8 × 10⁻⁵ mol/L·s [5]. Carboxylic acid groups, when present as free acids, demonstrate higher initiation rates of 4.1 × 10⁻⁴ mol/L·s, indicating their superior nucleophilicity compared to alcoholic hydroxyl groups.

The selectivity of initiation mechanisms ranges from 72% for water-initiated reactions to 90% for carboxylic acid-initiated processes. This selectivity difference is attributed to the varying degrees of activation energy required for different initiation pathways. The induction period for initiation varies considerably, with hydroxyl-initiated reactions showing periods of 45-120 minutes, while carboxylic acid-initiated reactions exhibit shorter induction periods of 15-45 minutes [6].

Propagation and Cross-linking Research

The propagation phase of 3-Methylhexahydrophthalic anhydride curing follows an alternating copolymerization mechanism with epoxy groups [4]. This phase is characterized by the formation of monoester intermediates through the reaction of the newly formed carboxylic acid groups with available epoxy functionalities. The propagation rate constants for monoester formation have been determined to be 6.8 × 10⁻³ s⁻¹ at 75°C, with activation energies of 230.8 kJ/mol.

The subsequent formation of diester linkages occurs through the reaction of additional epoxy groups with the carboxylic acid sites generated during monoester formation. This process exhibits rate constants of 4.2 × 10⁻³ s⁻¹ at 75°C and activation energies of 252.4 kJ/mol [7]. The alternating nature of this copolymerization ensures high crosslink density and optimal mechanical properties of the cured network.

Cross-linking in 3-Methylhexahydrophthalic anhydride systems occurs through two primary pathways: ester bond formation and ether bond formation [8]. Ester bond formation, which represents the dominant cross-linking mechanism, proceeds with rate constants of 2.1 × 10⁻³ s⁻¹ at elevated temperatures (100-220°C) and exhibits activation energies of 256.8 kJ/mol. This reaction follows a 1.5-order kinetics with respect to the concentrations of reactive species.

Ether bond formation, occurring through the reaction of epoxy groups with hydroxyl functionalities generated during the curing process, represents a secondary cross-linking mechanism. This etherification reaction exhibits significantly lower rate constants of 1.5 × 10⁻⁴ s⁻¹ and higher activation energies of 273.9 kJ/mol [9]. The reaction follows 0.5-order kinetics and becomes significant only at elevated temperatures (150-250°C).

The molecular weight evolution during propagation follows predictable patterns based on the functionality of the reactive species. Each 3-Methylhexahydrophthalic anhydride molecule can theoretically react with two epoxy groups, while each epoxy molecule can participate in multiple reactions depending on its functionality [10]. This creates a highly cross-linked three-dimensional network with excellent thermal and mechanical properties.

Catalyst Research

Tertiary Amine Catalysis Studies

Tertiary amine catalysts have been extensively studied for their ability to accelerate the curing of 3-Methylhexahydrophthalic anhydride with epoxy resins. Benzyldimethylamine, one of the most widely investigated tertiary amines, demonstrates excellent catalytic performance with concentration ranges of 0.5-2.0 wt% yielding gel times of 15-45 minutes at 100°C [2] [6]. The mechanism involves the formation of a zwitterionic intermediate through the reaction of the tertiary amine with the epoxy group, creating an alkoxide anion that readily attacks the anhydride group.

2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) represents another highly effective tertiary amine catalyst. Studies have shown that DMP-30 concentrations of 1.0-5.0 wt% produce gel times of 12-35 minutes at 100°C, with cure temperatures ranging from 75-140°C [6]. The catalyst demonstrates dual functionality, serving both as a curing accelerator and as a source of hydroxyl groups for initiation. The glass transition temperatures of DMP-30 catalyzed systems range from 100-125°C, indicating excellent thermal performance.

The catalytic mechanism of tertiary amines involves the formation of quaternary ammonium alkoxide complexes [11]. These complexes exhibit enhanced nucleophilicity compared to simple hydroxyl groups, leading to more efficient anhydride ring opening. The activation energy for DMP-30 catalyzed systems has been determined to be 69.7 kJ/mol, significantly lower than uncatalyzed systems (89.3 kJ/mol). The pre-exponential factor for DMP-30 systems is 1.8 × 10⁹ s⁻¹, indicating favorable entropy of activation.

Triethylamine, while less commonly used than other tertiary amines, exhibits unique catalytic properties with concentration ranges of 0.3-1.5 wt% producing gel times of 25-60 minutes at 100°C [12]. The longer gel times compared to other tertiary amines are attributed to the lower basicity of triethylamine and its reduced ability to form stable zwitterionic intermediates. The cure temperatures for triethylamine-catalyzed systems range from 90-160°C, with glass transition temperatures of 85-115°C.

Imidazole-Based Catalyst Research

Imidazole-based catalysts represent a highly effective class of accelerators for 3-Methylhexahydrophthalic anhydride curing systems. 2-Ethyl-4-methylimidazole (EMI) has been extensively studied and demonstrates exceptional catalytic activity with concentrations of 0.5-3.0 wt% yielding gel times of 8-25 minutes at 100°C. The superior performance of EMI is attributed to its ability to form stable adducts with epoxy groups through nucleophilic attack by the imidazole nitrogen.

The mechanism of imidazole catalysis involves the formation of a covalent bond between the imidazole nitrogen and the epoxy carbon, creating a highly reactive alkoxide intermediate. This intermediate readily attacks the anhydride group, initiating the curing process. The activation energy for EMI-catalyzed systems is 55.2 kJ/mol, the lowest among all catalyst types studied, with a pre-exponential factor of 2.5 × 10⁸ s⁻¹.

1-Methylimidazole exhibits different catalytic behavior compared to EMI, with concentration ranges of 0.8-2.5 wt% producing gel times of 20-40 minutes at 100°C. The longer gel times are attributed to the steric hindrance caused by the N-methyl substituent, which reduces the nucleophilicity of the imidazole nitrogen. The cure temperatures for 1-methylimidazole systems range from 85-145°C, with glass transition temperatures of 90-118°C.

2-Methylimidazole demonstrates the longest gel times among imidazole catalysts, with concentrations of 1.0-3.5 wt% yielding gel times of 30-65 minutes at 100°C. This extended gel time is advantageous for applications requiring longer working times. The catalyst exhibits cure temperatures of 95-155°C and glass transition temperatures of 88-112°C, indicating adequate thermal performance for most applications.

The latency characteristics of imidazole catalysts have been thoroughly investigated. These catalysts remain relatively inactive at room temperature but exhibit rapid activation at elevated temperatures, providing excellent storage stability and controllable curing behavior. The latency is attributed to the formation of hydrogen-bonded complexes between the imidazole and epoxy groups, which dissociate at elevated temperatures to release the active catalytic species.

Quaternary Ammonium Salt Investigations

Quaternary ammonium salts represent a unique class of catalysts that provide both ionic activation and nucleophilic catalysis for 3-Methylhexahydrophthalic anhydride systems. Benzyltriethylammonium chloride (BTEAC) has been extensively studied and demonstrates excellent catalytic performance with low concentrations of 0.1-0.8 wt% producing gel times of 5-18 minutes at 100°C. The high catalytic efficiency is attributed to the ionic nature of the catalyst, which provides multiple activation pathways.

The mechanism of quaternary ammonium salt catalysis involves the formation of ion pairs with the anhydride and epoxy groups. The positively charged ammonium ion activates the anhydride carbonyl through electrostatic interactions, while the chloride anion acts as a nucleophile to attack the epoxy carbon. This dual activation mechanism results in significantly enhanced reaction rates compared to other catalyst types.

Benzyltrimethylammonium chloride (BTMAC) exhibits similar catalytic behavior to BTEAC, with concentration ranges of 0.2-1.0 wt% producing gel times of 8-22 minutes at 100°C. The slightly longer gel times compared to BTEAC are attributed to the reduced steric bulk of the trimethyl substituents, which affects the formation of the catalytic ion pairs. The cure temperatures for BTMAC systems range from 65-125°C, with glass transition temperatures of 98-122°C.

Tetrabutylammonium bromide (TBABr) represents a more sterically hindered quaternary ammonium salt, with concentration ranges of 0.3-1.2 wt% producing gel times of 10-28 minutes at 100°C. The increased steric hindrance results in slightly reduced catalytic activity compared to the benzyl-substituted analogs. However, the catalyst provides excellent solubility in epoxy resins and demonstrates good thermal stability during curing.

The activation energies for quaternary ammonium salt-catalyzed systems are intermediate between those of tertiary amines and imidazoles. BTEAC exhibits an activation energy of 62.5 kJ/mol with a pre-exponential factor of 1.1 × 10⁹ s⁻¹. The conversion at gel point for quaternary ammonium salt systems is typically 42%, indicating efficient network formation at relatively low conversions.

Side Reaction Research

Epoxy Homopolymerization Studies

Epoxy homopolymerization represents a significant side reaction in 3-Methylhexahydrophthalic anhydride systems, particularly at elevated temperatures and in the presence of certain catalysts. This reaction occurs through the nucleophilic attack of alkoxide anions on epoxy groups, leading to the formation of polyether linkages. The homopolymerization typically becomes significant at temperatures above 120°C, with reaction rates of 1.5 × 10⁻⁴ mol/L·s.

The mechanism of epoxy homopolymerization involves the formation of propagating alkoxide species that continue to react with additional epoxy groups. This process can be initiated by hydroxyl groups, tertiary amines, or imidazole catalysts, with imidazoles showing the highest tendency to promote homopolymerization. The reaction follows first-order kinetics with respect to epoxy concentration and exhibits activation energies ranging from 45-65 kJ/mol.

The impact of epoxy homopolymerization on network properties is significant, typically reducing the crosslink density by 10-25%. This reduction occurs because homopolymerization consumes epoxy groups that would otherwise react with anhydride groups to form the desired alternating copolymer structure. The resulting networks exhibit lower glass transition temperatures and reduced mechanical properties compared to ideally cured systems.

Prevention of epoxy homopolymerization requires careful control of stoichiometry and reaction conditions [8]. Maintaining anhydride-to-epoxy equivalent ratios between 0.8-1.0 minimizes the availability of excess epoxy groups for homopolymerization. Temperature control is also critical, with cure temperatures below 150°C significantly reducing the extent of homopolymerization. Catalyst selection plays a crucial role, with quaternary ammonium salts showing lower tendencies to promote homopolymerization compared to tertiary amines.

Competing Reaction Investigations

Several competing reactions occur simultaneously during the curing of 3-Methylhexahydrophthalic anhydride with epoxy resins, each affecting the final network properties and curing behavior. Etherification represents one of the most significant competing reactions, occurring through the reaction of epoxy groups with hydroxyl functionalities generated during the primary curing process. This reaction becomes significant at temperatures above 150°C, with reaction rates of 2.8 × 10⁻⁵ mol/L·s.

The etherification reaction follows a different mechanism compared to the primary anhydride-epoxy reaction, involving the formation of ether linkages rather than ester bonds [9]. While this reaction contributes to crosslink density, it reduces the concentration of reactive hydroxyl groups available for anhydride ring opening. The impact on network properties is typically 5-15%, manifesting as changes in thermal and mechanical behavior.

Anhydride hydrolysis represents another competing reaction, particularly problematic in the presence of moisture. This reaction occurs at temperatures as low as 80°C, with reaction rates of 3.2 × 10⁻⁴ mol/L·s. The hydrolysis converts anhydride groups to carboxylic acids, which can then participate in different reaction pathways. The impact on network formation is typically 8-20%, depending on the moisture content and cure conditions.

Thermal degradation becomes significant at temperatures above 250°C, with reaction rates of 1.2 × 10⁻³ mol/L·s [5]. This degradation primarily affects the ester linkages formed during curing, leading to the formation of carbon dioxide and other degradation products. The impact on network integrity can be substantial (15-40%), particularly for high-temperature applications.

Chain transfer reactions occur at intermediate temperatures (180-250°C) with rates of 4.5 × 10⁻⁵ mol/L·s. These reactions involve the transfer of reactive species between growing polymer chains, affecting the molecular weight distribution and network architecture. The impact is typically modest (3-8%), but can influence the final mechanical properties of the cured system.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Irritant;Health Hazard